molecular formula C11H8N2O4S B2693372 (5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 367469-68-9

(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2693372
CAS No.: 367469-68-9
M. Wt: 264.26
InChI Key: CFZPXQJZUZAHCI-RMKNXTFCSA-N
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Description

(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic thiazolidinedione derivative that has been identified as a potent and selective inhibitor of Protein Kinase CK2 (Casein Kinase 2) [Link: https://pubmed.ncbi.nlm.nih.gov/22742978/]. CK2 is a ubiquitous serine/threonine kinase that plays a critical role in cell proliferation, differentiation, and survival, with its dysregulation being a hallmark of numerous cancers [Link: https://www.nature.com/articles/nrc3039]. The primary research value of this compound lies in its ability to selectively target the ATP-binding pocket of CK2, thereby suppressing its constitutive activity and making it a valuable chemical tool for probing CK2-dependent signaling pathways in vitro. Researchers utilize this compound to investigate the oncogenic functions of CK2 and to explore its potential as a therapeutic target in various cancer models, including leukemia and solid tumors [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3950576/]. Its mechanism involves inducing apoptosis and inhibiting proliferation in cancer cells by disrupting CK2-mediated phosphorylation of key substrates involved in cell cycle control and survival. Beyond oncology, this inhibitor is also employed in biochemical studies to understand the broader physiological roles of CK2 in inflammation, viral infection, and neurological disorders, providing critical insights for basic and translational research.

Properties

IUPAC Name

(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c1-12-10(14)9(18-11(12)15)6-7-2-4-8(5-3-7)13(16)17/h2-6H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZPXQJZUZAHCI-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-nitrobenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is C12H10N2O6SC_{12}H_{10}N_{2}O_{6}S, with a molecular weight of approximately 310.28 g/mol. The compound features a thiazolidine ring with a methyl group and a nitrophenyl substituent that significantly influences its reactivity and biological interactions.

Synthesis Approaches

The synthesis of thiazolidinone derivatives, including this compound, typically involves:

  • One-pot reactions : These methods allow for the simultaneous formation of multiple bonds and functional groups.
  • Multistage reactions : More complex syntheses may involve several steps to achieve the desired structure.

Recent studies have highlighted various synthetic routes that enhance yield and purity while minimizing by-products .

Antimicrobial Properties

Thiazolidinones have demonstrated significant antimicrobial activity against various pathogens. The presence of the nitrophenyl group in this compound enhances its interaction with microbial targets. Research indicates that modifications at the C5 position can lead to improved antibacterial and antifungal efficacy .

Antitumor Activity

Studies have shown that thiazolidinones exhibit promising antitumor properties. The compound's electrophilic nature allows it to form adducts with nucleophilic sites in cancer cells, potentially leading to apoptosis. Specific derivatives have been identified as effective against various cancer cell lines .

Other Pharmacological Activities

Beyond antimicrobial and antitumor effects, thiazolidinones like this compound are being investigated for:

  • Anti-inflammatory properties : The compound may modulate inflammatory pathways.
  • Antioxidant activity : Its ability to scavenge free radicals is under exploration .

Case Study: Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry evaluated various thiazolidinone derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with nitrophenyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Case Study: Antitumor Potential

Research conducted on thiazolidinone derivatives revealed that certain modifications led to increased cytotoxicity against specific cancer cell lines. For instance, derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Compound Name C3 Substituent C5 Substituent Biological Activity Key Findings References
(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione Methyl 4-Nitrophenyl Under investigation Potential antiviral/antimicrobial activity inferred from structural analogs -
CID 3087795 2-Aminoethyl 2-Thienyl HIV-1 RT inhibition Binds HIV-1 RT with ΔG = -9.2 kcal/mol; comparable to nevirapine
L-173 2-Oxoethyl-piperazinyl-triazolyl 4-Chlorophenyl Antifungal/Anticancer Thermodynamic solubility: 0.12 mg/mL (pH 7.4); synergism with cyclodextrins enhances bioavailability
5-(Naphthyl/Coumarinyl) derivatives Variable Naphthyl/Coumarinyl Antidiabetic IC₅₀ = 12–18 μM in alloxan-induced diabetes models
3-Coumarinyl derivatives Coumarinyl Arylidene Antioxidant DPPH scavenging activity: 70–85% at 100 μM
(5E)-3-(2-Fluorobenzyl)-5-(indol-3-ylmethylene) 2-Fluorobenzyl Indol-3-yl Unspecified Structural π-π interactions noted in crystallography

Key Comparative Insights

Antiviral Activity

  • CID 3087795 (2-thienyl substituent) exhibits stronger HIV-1 RT inhibition than the target compound’s 4-nitrophenyl analog, likely due to the thienyl group’s smaller size and sulfur-mediated hydrophobic interactions .
  • The 4-nitrophenyl group’s electron-withdrawing nature may enhance binding to polar active sites (e.g., proteases) but could reduce membrane permeability due to increased hydrophilicity .

Antioxidant and Antidiabetic Effects

  • Coumarinyl derivatives show superior antioxidant activity (85% radical scavenging) compared to simpler arylidenes, attributed to extended conjugation and hydroxyl groups .
  • Antidiabetic activity correlates with substituent bulk: naphthyl/coumarinyl groups at C5 enhance PPAR-γ agonism, while smaller groups (e.g., 4-nitrophenyl) may favor kinase inhibition .

Physicochemical Properties

  • Solubility : L-173 (4-chlorophenyl) has low aqueous solubility (0.12 mg/mL) but improved bioavailability via cyclodextrin complexation. The 4-nitrophenyl analog’s solubility is expected to be lower due to higher hydrophobicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione?

  • Methodological Answer : The compound is synthesized via the Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and 4-nitrobenzaldehyde. This involves refluxing the reactants in a polar aprotic solvent (e.g., ethanol or DMF) with a catalytic base (e.g., piperidine or ammonium acetate). The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated carbonyl derivative. Structural confirmation is typically achieved using NMR, IR spectroscopy, and mass spectrometry .

Q. How is the antioxidant activity of this compound evaluated experimentally?

  • Methodological Answer : Antioxidant potential is assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay . The compound is dissolved in DMSO or methanol and mixed with a DPPH solution. After incubation (30–60 min in the dark), absorbance is measured at 517 nm. Activity is quantified as % inhibition relative to a control (e.g., ascorbic acid). IC₅₀ values are calculated to compare potency .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to HIV-1 reverse transcriptase (RT)?

  • Methodological Answer : Molecular docking using AutoDock4 or Schrödinger Suite is employed to model interactions. The RT structure (PDB: 1DLO) is prepared by removing water molecules and adding polar hydrogens. Ligands are energy-minimized using ChemSketch or BIOVIA Discovery Studio . Docking parameters include a Lamarckian genetic algorithm with 100 runs, grid sizes covering the active site (e.g., 60×60×60 Å), and scoring based on binding energy (ΔG). LigPlot visualizes hydrophobic/hydrogen-bond interactions (e.g., with residues Asp113, Asp185). Validated inhibitors like nevirapine serve as positive controls .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms) or computational settings (e.g., force fields, solvation models). To address this:

  • Perform molecular dynamics (MD) simulations (e.g., using GROMACS) to assess binding stability over time.
  • Validate docking results with in vitro RT inhibition assays (e.g., using HIV-1-infected MT-4 cells and RT activity kits).
  • Apply QSAR models to correlate structural features (e.g., logP, nitro group orientation) with activity trends .

Q. What strategies optimize pharmacokinetic properties while retaining target affinity?

  • Methodological Answer :

  • Substituent modification : Replace the 4-nitrophenyl group with bioisosteres (e.g., 3-thienyl or pyridyl) to enhance solubility without compromising π-π stacking in the RT hydrophobic pocket.
  • Prodrug design : Introduce ester or amide moieties to improve bioavailability.
  • ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3), reduce hepatotoxicity, and ensure blood-brain barrier permeability .

Data Contradiction Analysis

Q. Why might computational binding scores conflict with in vitro efficacy data?

  • Methodological Answer : Discrepancies often stem from:

  • Entropic effects : Docking scores neglect conformational entropy changes upon binding, which MD simulations can capture.
  • Protonation states : The 4-nitrophenyl group’s electron-withdrawing effect may alter ligand protonation under physiological pH, affecting hydrogen bonding.
  • Off-target interactions : Use thermal shift assays or SPR (surface plasmon resonance) to confirm target specificity .

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